Lorpucitinib

Description

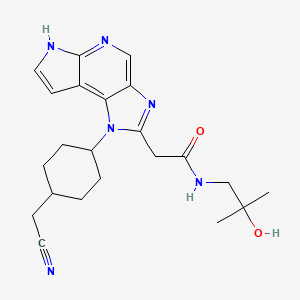

Structure

3D Structure

Properties

IUPAC Name |

2-[3-[4-(cyanomethyl)cyclohexyl]-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl]-N-(2-hydroxy-2-methylpropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O2/c1-22(2,30)13-26-19(29)11-18-27-17-12-25-21-16(8-10-24-21)20(17)28(18)15-5-3-14(4-6-15)7-9-23/h8,10,12,14-15,30H,3-7,11,13H2,1-2H3,(H,24,25)(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJKMSBSVJSQUBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)CC1=NC2=CN=C3C(=C2N1C4CCC(CC4)CC#N)C=CN3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230282-02-5 | |

| Record name | Lorpucitinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230282025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LORPUCITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE1QTY7C25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lorpucitinib: A Technical Overview of its Enteric-Selective Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lorpucitinib (JNJ-64251330) is an orally administered, small molecule, pan-Janus kinase (JAK) inhibitor engineered for enteric (gut)-selective activity.[1] By potently inhibiting the JAK/STAT signaling pathway, a critical mediator of inflammatory cytokine signaling, Lorpucitinib offers a targeted therapeutic approach for gastrointestinal inflammatory diseases.[2][3] Its physicochemical properties are designed to limit systemic absorption, thereby concentrating its pharmacological effect within the gastrointestinal tract and potentially reducing systemic side effects associated with broader JAK inhibition.[4] This document provides a comprehensive technical guide on the core enteric-selective properties of Lorpucitinib, summarizing key clinical data, outlining relevant experimental methodologies, and visualizing its mechanism of action and study designs.

Introduction to Lorpucitinib and its Enteric-Selective Design

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—plays a pivotal role in the signal transduction of numerous cytokines and growth factors that are central to immune responses and inflammation.[5][6] The JAK/STAT (Signal Transducer and Activator of Transcription) pathway is a primary signaling cascade for these mediators.[6] Dysregulation of this pathway is implicated in the pathogenesis of various inflammatory conditions, including inflammatory bowel disease (IBD).[1][7]

Lorpucitinib is a pan-JAK inhibitor, meaning it is capable of inhibiting multiple members of the JAK family.[2] What distinguishes Lorpucitinib from other systemic JAK inhibitors is its design for enteric selectivity.[1] This is achieved through specific physicochemical properties that promote high concentrations in the gut while limiting systemic exposure.[4] This targeted approach aims to provide therapeutic benefit directly at the site of intestinal inflammation, a key feature for treating diseases like ulcerative colitis and Crohn's disease, with a potentially improved safety profile compared to systemically acting JAK inhibitors.[1]

Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway

The canonical JAK/STAT signaling pathway is initiated when a cytokine binds to its corresponding transmembrane receptor.[6] This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins.[6][8] Once recruited, STATs are themselves phosphorylated by the activated JAKs. This phosphorylation triggers the dimerization of STAT proteins, which then translocate to the nucleus to act as transcription factors, modulating the expression of genes involved in inflammation, immune cell differentiation, and proliferation.[6][8]

Lorpucitinib exerts its therapeutic effect by competitively binding to the ATP-binding site of JAKs, thereby inhibiting their kinase activity.[9] This action prevents the phosphorylation and subsequent activation of STAT proteins, effectively blocking the downstream signaling cascade initiated by pro-inflammatory cytokines.[9] A key pharmacodynamic marker of this activity in the gut is the reduction of phosphorylated STAT3 (pSTAT3) levels in colon tissue.[1][10]

Quantitative Data from Clinical Trials

Clinical studies in healthy participants and patients with familial adenomatous polyposis (FAP) have provided quantitative evidence of Lorpucitinib's enteric-selective properties and pharmacodynamic effects.

Table 1: Pharmacokinetic Concentrations of Lorpucitinib (Phase I Study in Healthy Participants)[1]

| Dosage Regimen | Mean Lorpucitinib Concentration in Plasma (ng/mL) | Mean Lorpucitinib Concentration in Gut Mucosal Biopsies (ng/g) | Gut Tissue to Plasma Concentration Ratio |

| 30 mg daily | Data not specified | Data not specified | 392- to 1928-fold higher in gut |

| 30 mg q12h | Data not specified | Data not specified | 392- to 1928-fold higher in gut |

| 75 mg q12h | Data not specified | Data not specified | 392- to 1928-fold higher in gut |

Note: The study reported that at all doses, lorpucitinib concentrations were significantly higher (392- to 1928-fold) in the gut mucosal biopsies vs. the corresponding plasma samples.[1]

Table 2: Pharmacokinetic Concentrations of Lorpucitinib (Phase Ib Study in FAP Patients)[3][10]

| Tissue Site | Mean Concentration Fold-Increase vs. Max Plasma Concentration (at Week 8) |

| Sigmoid Colon | 112-fold |

| Rectum | 473-fold |

| Polyp | 108-fold |

Table 3: Pharmacodynamic Effect of Lorpucitinib (Phase Ib Study in FAP Patients)[3][10]

| Biomarker | Timepoint | Median Reduction from Baseline |

| Normalized pSTAT-3 in Mucosal Biopsies | Week 8 | 37% |

Experimental Protocols

The following sections describe detailed methodologies for key experiments relevant to the evaluation of Lorpucitinib's enteric-selective properties. These are representative protocols based on standard practices in the field.

Quantification of Lorpucitinib in Plasma and Tissue Biopsies

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used for the sensitive and specific quantification of small molecule drugs like Lorpucitinib in biological matrices.

Objective: To determine the concentration of Lorpucitinib in plasma and homogenized gut tissue biopsies.

Methodology:

-

Sample Preparation:

-

Plasma: Plasma samples are subjected to protein precipitation by adding a solvent like acetonitrile, which may contain a stable isotope-labeled internal standard (SIL-IS) of Lorpucitinib to correct for matrix effects and procedural variability.[11] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is collected for analysis.

-

Tissue Biopsies: Gut mucosal biopsies are first weighed and then homogenized in a suitable buffer to create a uniform lysate. The homogenate is then subjected to protein precipitation or solid-phase extraction (SPE) to isolate the drug from the complex tissue matrix. A SIL-IS is added at the beginning of this process.

-

-

Chromatographic Separation:

-

The prepared samples are injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

-

Separation is achieved on a C18 analytical column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).[12] This separates Lorpucitinib and its SIL-IS from other endogenous components.

-

-

Mass Spectrometric Detection:

-

The eluent from the chromatography system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection is performed using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both Lorpucitinib and its SIL-IS are monitored to ensure specificity and accurate quantification.

-

-

Quantification:

-

A calibration curve is generated by spiking known concentrations of Lorpucitinib into blank plasma or tissue homogenate.

-

The concentration of Lorpucitinib in the study samples is determined by comparing the peak area ratio of the analyte to the SIL-IS against the calibration curve.

-

Measurement of Phosphorylated STAT3 (pSTAT3) in Gut Biopsies

The inhibition of JAK signaling by Lorpucitinib is confirmed by measuring the reduction in the levels of phosphorylated STAT3 (pSTAT3) in gut tissue. Immunohistochemistry (IHC) is a common method for this assessment.

Objective: To visualize and quantify the levels of pSTAT3 (specifically pTyr705) in formalin-fixed, paraffin-embedded (FFPE) gut mucosal biopsy sections.

Methodology:

-

Tissue Processing and Sectioning: Gut biopsies are fixed in 10% neutral buffered formalin and embedded in paraffin wax. Thin sections (e.g., 4-5 µm) are cut and mounted on charged glass slides.

-

Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol washes to water.[8]

-

Antigen Retrieval: To unmask the antigenic sites, slides are subjected to heat-induced epitope retrieval (HIER) by immersing them in a retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0) and heating in a pressure cooker or water bath.[13]

-

Peroxidase and Protein Blocking: Endogenous peroxidase activity is quenched by incubating the sections in a hydrogen peroxide solution.[8] Non-specific antibody binding is blocked by incubating with a protein block solution (e.g., normal goat serum).[13]

-

Primary Antibody Incubation: The sections are incubated with a primary antibody specific for phosphorylated STAT3 at tyrosine 705 (pSTAT3 Tyr705) at a predetermined optimal dilution, typically overnight at 4°C.[8]

-

Secondary Antibody and Detection: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody is applied.[8] The signal is visualized by adding a chromogen substrate, such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[8]

-

Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, cleared, and coverslipped.

-

Analysis: The slides are examined under a microscope. The intensity and localization of the pSTAT3 staining are assessed, often using a semi-quantitative scoring system or digital image analysis to compare treated versus untreated samples.

Preclinical Evaluation in a DSS-Induced Colitis Mouse Model

To evaluate the efficacy of an enteric-selective JAK inhibitor like Lorpucitinib in a preclinical setting, the dextran sulfate sodium (DSS)-induced colitis model is widely used as it mimics several features of human ulcerative colitis.

Objective: To assess the therapeutic efficacy of Lorpucitinib in reducing intestinal inflammation in a mouse model of acute colitis.

Methodology:

-

Induction of Colitis:

-

Treatment Protocol:

-

Mice are randomly assigned to treatment groups (e.g., vehicle control, Lorpucitinib low dose, Lorpucitinib high dose).

-

Lorpucitinib, formulated in an appropriate vehicle, is administered orally (e.g., by gavage) once or twice daily, starting either prophylactically (at the same time as DSS) or therapeutically (after the onset of clinical signs).

-

-

Monitoring and Assessment:

-

Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool. These parameters are used to calculate a Disease Activity Index (DAI).[3]

-

At the end of the study (e.g., day 7 or 8), mice are euthanized.

-

-

Endpoint Analysis:

-

Macroscopic Evaluation: The colon is excised, and its length is measured (colon shortening is a sign of inflammation). Macroscopic damage is scored.

-

Histological Analysis: A section of the colon is fixed in formalin, paraffin-embedded, sectioned, and stained with Hematoxylin and Eosin (H&E). Histological scoring is performed to assess inflammation severity, crypt damage, and cellular infiltration.

-

Biomarker Analysis: Colon tissue can be collected to measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA or qPCR, and to assess pSTAT3 levels by IHC or Western blot to confirm target engagement.

-

Mandatory Visualizations

Clinical Trial Workflow

Preclinical Experimental Workflow

Conclusion

Lorpucitinib represents a promising therapeutic agent specifically designed for the treatment of gastrointestinal inflammatory diseases. Its pan-JAK inhibitory mechanism is coupled with favorable enteric-selective properties, which have been demonstrated through significantly higher concentrations in gut tissue compared to plasma.[1][10] This localized activity is further supported by pharmacodynamic data showing target engagement via the reduction of pSTAT3 in the colon.[3][10] The experimental protocols outlined herein provide a framework for the continued investigation and characterization of Lorpucitinib and other gut-selective compounds. The data accumulated to date suggest that Lorpucitinib's targeted approach may offer an effective and potentially safer treatment option for patients with JAK/STAT-driven gastrointestinal diseases.[1]

References

- 1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dextran Sulfate Sodium (DSS)-Induced Ulcerative Colitis Model in Mice - Ace Therapeutics [acetherapeutics.com]

- 4. lorpucitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Lorpucitinib | JAK | TargetMol [targetmol.com]

- 6. raybiotech.com [raybiotech.com]

- 7. FastScan⢠Phospho-Stat3 (Ser727) ELISA Kit | Cell Signaling Technology [cellsignal.com]

- 8. Immunostaining Protocol: P-Stat3 (Xenograft and Mice) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. mpbio.com [mpbio.com]

- 11. Development and validation of a multiplex HPLC-MS/MS assay for the monitoring of JAK inhibitors in patient plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Validated LC-MS/MS method for quantitation of a selective JAK1 inhibitor, filgotinib in rat plasma, and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Persistent STAT3 Activation in Colon Cancer Is Associated with Enhanced Cell Proliferation and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer [irjournal.org]

Lorpucitinib's In Vitro Impact on Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lorpucitinib (JNJ-64251330) is an orally available, gut-selective, pan-Janus kinase (JAK) inhibitor. By inhibiting the four members of the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and Tyrosine Kinase 2 [Tyk2]), Lorpucitinib modulates the signaling of a wide array of cytokines, growth factors, and hormones integral to immune response and inflammation. This technical guide provides an in-depth analysis of the in vitro effects of Lorpucitinib on cytokine production, including its mechanism of action, quantitative inhibition data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Introduction to Lorpucitinib and the JAK-STAT Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors.[1] The binding of a cytokine to its receptor on the cell surface triggers the activation of receptor-associated JAKs.[1] These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, the STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and the initiation of target gene transcription, including genes for various pro- and anti-inflammatory cytokines.[1]

Lorpucitinib is a pan-JAK inhibitor, meaning it can inhibit all four JAK isoforms.[2] Its gut-selective properties are designed to provide therapeutic effects in gastrointestinal inflammatory diseases while minimizing systemic exposure.[2] Understanding its in vitro effects on cytokine production is crucial for elucidating its therapeutic potential and mechanism of action.

Quantitative Data on Lorpucitinib's In Vitro Activity

Lorpucitinib has demonstrated potent inhibition of the JAK family of kinases in enzymatic assays. Its selectivity profile indicates a pan-JAK inhibitor with a preference for JAK1.

| Target | IC50 (nM) |

| JAK1 | 0.37 |

| JAK2 | 8.6 |

| JAK3 | 92 |

| Tyk2 | 7.4 |

Data sourced from Probechem Biochemicals.

In cellular assays, Lorpucitinib's potency has been compared to that of tofacitinib, another pan-JAK inhibitor.

| Assay | Stimulant | Phosphorylated Target | Lorpucitinib IC50 (nM) | Tofacitinib IC50 (nM) |

| Cellular Assay 1 | IFNα | STAT4 | 54 | 31 |

| Cellular Assay 2 | IL-12 | STAT4 | 257 | 440 |

| Cellular Assay 3 | GM-CSF | pSTAT5 | 303 | 51 |

| Cellular Assay 4 | IL-2 | pSTAT5 | 61 | 12 |

Data sourced from Probechem Biochemicals.

These data indicate that Lorpucitinib's effect on downstream signaling is dependent on the specific cytokine pathway. While direct in vitro data on the inhibition of a broad panel of cytokines by Lorpucitinib is not extensively published, its pan-JAK inhibitory profile suggests it will suppress the production of cytokines dependent on these pathways. For illustrative purposes, the following table shows the effect of tofacitinib, a clinically approved pan-JAK inhibitor, on the production of key cytokines from peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).

| Cytokine | Tofacitinib Concentration (nM) | % Inhibition of Production |

| TNF-α | 100 | ~50% |

| IL-6 | 100 | ~70% |

| IL-1β | 100 | ~40% |

| IL-10 | 100 | ~30% |

This data is representative of a pan-JAK inhibitor and is intended for illustrative purposes. Specific inhibition percentages for Lorpucitinib may vary.

Signaling Pathways Modulated by Lorpucitinib

Lorpucitinib's inhibition of JAK1, JAK2, JAK3, and Tyk2 interrupts the signaling of a wide range of cytokines. The following diagram illustrates the canonical JAK-STAT pathway that is targeted by Lorpucitinib.

Caption: Lorpucitinib inhibits JAKs, preventing STAT phosphorylation and cytokine gene transcription.

The specific cytokines affected by Lorpucitinib are determined by which JAKs are involved in their signaling pathways.

Caption: Lorpucitinib's pan-JAK inhibition affects a broad range of cytokine signaling pathways.

Experimental Protocols

In Vitro Phospho-STAT (pSTAT) Flow Cytometry Assay

This assay measures the phosphorylation of specific STAT proteins within cells following cytokine stimulation, providing a direct measure of JAK inhibitor activity.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or other relevant cell lines.

-

Lorpucitinib

-

Cytokine stimulant (e.g., IL-6, IFN-γ)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 1.5% paraformaldehyde)

-

Permeabilization buffer (e.g., ice-cold 100% methanol)

-

Fluorochrome-conjugated antibodies against a cell surface marker (e.g., CD4) and a specific phospho-STAT (e.g., anti-pSTAT3 Alexa Fluor 488).

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate and culture PBMCs or the chosen cell line. For primary cells, it may be necessary to stimulate them for a few days (e.g., with anti-CD3/CD28 for T cells) and then starve them of cytokines for a period before the assay.[3]

-

Lorpucitinib Incubation: Pre-incubate the cells with varying concentrations of Lorpucitinib (and a vehicle control) for 1-2 hours at 37°C.

-

Cytokine Stimulation: Add the specific cytokine stimulant to the cell cultures and incubate for a short period (typically 15-30 minutes) at 37°C.[4]

-

Fixation: Stop the stimulation by adding fixation buffer and incubate for 10-15 minutes at room temperature.[4]

-

Permeabilization: Pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in ice-cold permeabilization buffer. Incubate on ice for at least 30 minutes.[4][5]

-

Staining: Wash the cells with PBS containing a staining buffer (e.g., with fetal bovine serum). Add the fluorochrome-conjugated antibodies against the cell surface marker and the intracellular pSTAT protein. Incubate for 30-60 minutes at room temperature, protected from light.

-

Data Acquisition: Wash the cells to remove unbound antibodies and resuspend in PBS. Acquire data on a flow cytometer, gating on the cell population of interest based on the surface marker.

-

Analysis: Analyze the median fluorescence intensity (MFI) of the pSTAT signal in the presence of different concentrations of Lorpucitinib compared to the vehicle control to determine the IC50.

Caption: A standard workflow for assessing JAK inhibitor activity on STAT phosphorylation.

In Vitro Cytokine Production ELISA

This assay quantifies the amount of a specific cytokine secreted into the cell culture supernatant, providing a measure of the downstream effects of a JAK inhibitor.

Materials:

-

PBMCs or other cytokine-producing cells.

-

Lorpucitinib

-

Stimulant (e.g., Lipopolysaccharide [LPS] or anti-CD3/CD28)

-

Cell culture medium

-

ELISA plate

-

Capture antibody (specific for the cytokine of interest)

-

Detection antibody (biotinylated, specific for the cytokine)

-

Recombinant cytokine standard

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution

-

Plate reader

Procedure:

-

Cell Culture and Treatment: Plate the cells and incubate with varying concentrations of Lorpucitinib (and a vehicle control) for 1-2 hours.

-

Stimulation: Add the stimulant (e.g., LPS) to the wells and incubate for a longer period, typically 24-48 hours, to allow for cytokine production and secretion.

-

Sample Collection: Centrifuge the plate and carefully collect the culture supernatant, which contains the secreted cytokines.

-

ELISA Protocol (Sandwich ELISA): a. Coating: Coat the wells of an ELISA plate with the capture antibody overnight at 4°C.[6] b. Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours. c. Sample Incubation: Add the collected supernatants and the serially diluted recombinant cytokine standards to the wells. Incubate for 2 hours at room temperature. d. Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours. e. Streptavidin-HRP: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes. f. Substrate Development: Wash the plate and add the TMB substrate. Allow the color to develop in the dark. g. Reading: Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength using a plate reader.

-

Analysis: Generate a standard curve from the recombinant cytokine data. Use this curve to calculate the concentration of the cytokine in each sample. Determine the inhibitory effect of Lorpucitinib at different concentrations.

Conclusion

Lorpucitinib is a potent pan-JAK inhibitor that effectively blocks the phosphorylation of STAT proteins downstream of a wide range of cytokine receptors in vitro. Its inhibitory profile suggests that it will significantly reduce the production of key pro-inflammatory cytokines that are dependent on the JAK-STAT signaling pathway. The provided experimental protocols offer robust methods for quantifying the in vitro activity of Lorpucitinib and other JAK inhibitors, which is essential for preclinical drug development and for understanding their therapeutic mechanisms. Further studies detailing the in vitro cytokine inhibition profile of Lorpucitinib will provide a more complete picture of its immunomodulatory effects.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. A Phase I, Randomized, Multi-Dose Study to Evaluate the Enteric Selectivity and Safety of JAK Inhibitor, Lorpucitinib, in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]

- 4. agilent.com [agilent.com]

- 5. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bdbiosciences.com [bdbiosciences.com]

Lorpucitinib: A Deep Dive into the Structural Activity Relationship of a Gut-Selective Pan-JAK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lorpucitinib (JNJ-64251330) is an orally administered, small-molecule, pan-Janus kinase (JAK) inhibitor that has garnered significant interest for its unique enteric-selective properties.[1][2][3][4][5] By primarily targeting the gastrointestinal tract, Lorpucitinib aims to provide therapeutic benefit in inflammatory bowel disease and other gut-related inflammatory conditions while minimizing systemic side effects associated with broader JAK inhibition.[1][5] This in-depth technical guide explores the structural activity relationship (SAR) of Lorpucitinib, delving into the chemical features that govern its potent and selective inhibition of the JAK family of enzymes.

Core Structure and Mechanism of Action

Lorpucitinib is built upon a core scaffold of imidazo[4,5-d]pyrrolo[2,3-b]pyridine. This heterocyclic system serves as a crucial pharmacophore for engaging with the ATP-binding site of the JAK kinases. By occupying this site, Lorpucitinib prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby interrupting the downstream signaling cascades that drive inflammation.[5][6]

Quantitative Analysis of Lorpucitinib's Kinase Inhibition

Lorpucitinib exhibits potent inhibitory activity against multiple members of the JAK family. The half-maximal inhibitory concentrations (IC50) for Lorpucitinib against the four JAK isoforms are summarized in the table below.

| Kinase Target | IC50 (nM) |

| JAK1 | 0.37 |

| JAK2 | 8.6 |

| JAK3 | 92 |

| Tyk2 | 7.4 |

| (Data sourced from Probechem Biochemicals)[7] |

This profile demonstrates that Lorpucitinib is a pan-JAK inhibitor with the highest potency against JAK1.

Structural Activity Relationship (SAR) of the Imidazo[4,5-d]pyrrolo[2,3-b]pyridine Scaffold

While a comprehensive SAR study detailing a wide range of Lorpucitinib analogs is not publicly available, valuable insights can be gleaned from research on related compounds sharing the same imidazo[4,5-d]pyrrolo[2,3-b]pyridine core. Studies on this scaffold have revealed key structural features that influence potency and selectivity against JAK kinases.

Key SAR Insights:

-

The Imidazo[4,5-d]pyrrolo[2,3-b]pyridine Core: This planar heterocyclic system is essential for establishing key hydrogen bonding interactions within the hinge region of the kinase ATP-binding pocket.

-

Substitutions at the Imidazole Nitrogen: Modifications at this position can significantly impact cell permeability and pharmacokinetic properties. The presence of a cyanomethylcyclohexyl group in Lorpucitinib is likely a key contributor to its enteric-restricted profile.

-

Substitutions at the Pyrrole Nitrogen: Alterations at this position can influence selectivity among the JAK family members.

-

Substitutions on the Pyridine Ring: Modifications to this part of the scaffold can be tailored to enhance interactions with the solvent-exposed region of the ATP-binding site, potentially improving both potency and selectivity.

The following table summarizes the general SAR trends observed for the imidazo[4,5-d]pyrrolo[2,3-b]pyridine scaffold, which provides a framework for understanding the design of Lorpucitinib.

| Position of Modification | Structural Change | Impact on Activity |

| Imidazole Nitrogen (N1) | Introduction of bulky, lipophilic groups | Can modulate cell permeability and pharmacokinetic properties. The specific substituent in Lorpucitinib likely drives its gut selectivity. |

| Imidazole C2 Position | Addition of small, polar groups | Can form additional hydrogen bonds with the kinase, potentially increasing potency. |

| Pyrrole Nitrogen (N6) | Introduction of various alkyl or aryl groups | Can influence selectivity between different JAK isoforms. |

| Pyridine Ring | Substitution with electron-donating or withdrawing groups | Can fine-tune the electronic properties of the core scaffold, affecting binding affinity. |

Experimental Protocols

General Procedure for a Representative JAK Kinase Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of a compound like Lorpucitinib against a specific JAK kinase. This protocol is based on commonly used methods in the field.

1. Reagents and Materials:

- Recombinant human JAK1, JAK2, JAK3, or Tyk2 enzyme

- ATP (Adenosine triphosphate)

- Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue for phosphorylation)

- Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

- Test compound (Lorpucitinib or analog) dissolved in DMSO

- ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

- 384-well white plates

- Plate reader capable of luminescence detection

2. Assay Procedure:

- Prepare a serial dilution of the test compound in DMSO.

- Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (for control wells) to the 384-well plate.

- Prepare a kinase/substrate solution by diluting the JAK enzyme and peptide substrate in the assay buffer.

- Add the kinase/substrate solution to each well of the plate.

- Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the compound to bind to the enzyme.

- Prepare an ATP solution in assay buffer.

- Initiate the kinase reaction by adding the ATP solution to each well.

- Incubate the plate at room temperature for a specific duration (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

- Stop the kinase reaction and detect the amount of ADP produced using a detection reagent such as ADP-Glo™. This involves a two-step addition of reagents as per the manufacturer's instructions, followed by a final incubation period.

- Measure the luminescence signal using a plate reader.

3. Data Analysis:

- The luminescence signal is proportional to the amount of ADP produced, which is inversely proportional to the inhibitory activity of the compound.

- Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway of JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of Lorpucitinib.

Experimental Workflow for Kinase Inhibition Assay

Caption: A typical experimental workflow for determining the IC50 of a JAK inhibitor.

Logical Relationship of SAR

References

- 1. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Phase I, Randomized, Multi-Dose Study to Evaluate the Enteric Selectivity and Safety of JAK Inhibitor, Lorpucitinib, in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lorpucitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Redirecting to https://onderzoekmetmensen.nl/en/trial/52152 [onderzoekmetmensen.nl]

- 7. mdpi.com [mdpi.com]

Lorpucitinib: A Preclinical Pharmacology Profile of an Enteric-Selective Pan-JAK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lorpucitinib (JNJ-64251330) is an orally bioavailable, small-molecule, potent pan-Janus kinase (JAK) inhibitor developed for localized treatment of gastrointestinal inflammatory diseases.[1][2][3] Its preclinical profile is distinguished by a unique "enteric-selective" property, achieving high concentrations in gut tissue with limited systemic exposure.[1][3][4] This design aims to maximize therapeutic efficacy at the site of inflammation while minimizing systemic side effects commonly associated with JAK inhibition. This document provides a comprehensive summary of the preclinical pharmacology of Lorpucitinib, detailing its mechanism of action, in vitro activity, and in vivo characteristics, supported by detailed experimental methodologies and pathway visualizations.

Mechanism of Action: Inhibition of the JAK-STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors implicated in inflammation and immunity.[5][6] Upon cytokine binding, receptor-associated JAKs are activated, leading to the phosphorylation and activation of STAT proteins.[3][5] Activated STATs then translocate to the nucleus to regulate the transcription of inflammatory genes. Lorpucitinib exerts its therapeutic effect by competitively binding to the ATP-binding pocket of JAK enzymes, thereby blocking this signaling cascade.[3][5] It is classified as a pan-JAK inhibitor, meaning it targets multiple members of the JAK family.[1][4]

Caption: The JAK-STAT signaling pathway and Lorpucitinib's mechanism of inhibition.

In Vitro Pharmacology

Kinase Inhibition Profile

Lorpucitinib demonstrates potent inhibitory activity across the JAK family, with the highest potency observed for JAK1. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Kinase Target | IC50 (nM) |

| JAK1 | 0.37 |

| JAK2 | 8.6 |

| JAK3 | 92 |

| Tyk2 | 7.4 |

| Table 1: Lorpucitinib in vitro kinase inhibitory potency.[1] |

Cellular Functional Activity

The inhibitory activity of Lorpucitinib was assessed in cellular assays by measuring the phosphorylation of STAT proteins following cytokine stimulation. The compound showed comparable potency to Tofacitinib in IFNα- and IL-12-stimulated assays but was less potent in assays stimulated by GM-CSF and IL-2.[1]

| Assay Condition | Target Pathway | Lorpucitinib IC50 (nM) | Tofacitinib IC50 (nM) | Potency Fold Difference |

| IFNα-stimulated pSTAT4 | JAK1/Tyk2 | 54 | 31 | ~1.7x less potent |

| IL-12-stimulated pSTAT4 | JAK2/Tyk2 | 257 | 440 | ~1.7x more potent |

| GM-CSF-stimulated pSTAT5 | JAK2 | 303 | 51 | ~5.9x less potent |

| IL-2-stimulated pSTAT5 | JAK1/JAK3 | 61 | 12 | ~5.1x less potent |

| Table 2: Lorpucitinib potency in cytokine-stimulated peripheral blood mononuclear cell (PBMC) assays.[1] |

Experimental Protocols

This protocol describes a typical method for determining the IC50 of an inhibitor against a purified kinase.

-

Reagents & Materials: Purified recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes; peptide substrate (e.g., a poly-Glu-Tyr polymer); ATP; kinase assay buffer; Lorpucitinib stock solution; 96-well plates; plate reader.

-

Procedure:

-

Prepare serial dilutions of Lorpucitinib in DMSO, then further dilute in kinase assay buffer.

-

Add the diluted Lorpucitinib or vehicle control (DMSO) to the wells of a 96-well plate.

-

Add the specific JAK enzyme and the peptide substrate to each well.

-

Initiate the kinase reaction by adding a solution of ATP (at a concentration near the Km for each enzyme).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo) or fluorescence polarization.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the Lorpucitinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

This protocol outlines a general workflow for measuring the inhibition of cytokine-induced STAT phosphorylation in cells.

Caption: A representative experimental workflow for a cellular pSTAT assay.

-

Reagents & Materials: Human PBMCs or a relevant cell line; cell culture medium; Lorpucitinib; stimulating cytokines (e.g., IFNα, IL-12); lysis buffer; antibodies specific for a phosphorylated STAT protein (e.g., anti-pSTAT3) and total STAT; detection reagents (e.g., HRP-conjugated secondary antibody and substrate for ELISA).

-

Procedure:

-

Seed cells into a 96-well plate and allow them to rest.

-

Pre-incubate the cells with various concentrations of Lorpucitinib or vehicle control for 1-2 hours.

-

Add the specific cytokine to stimulate the JAK-STAT pathway and incubate for a short period (e.g., 15-30 minutes).

-

Remove the medium and lyse the cells with a lysis buffer containing phosphatase and protease inhibitors.

-

Quantify the amount of the target pSTAT protein in the cell lysates using an immunoassay like ELISA or Western Blot.

-

Normalize the pSTAT signal to the total amount of STAT protein or a housekeeping protein (e.g., GAPDH).

-

Data Analysis: Calculate the percent inhibition for each Lorpucitinib concentration relative to the cytokine-stimulated control and determine the IC50 value by non-linear regression.

-

In Vivo Pharmacology & Pharmacokinetics

The defining in vivo characteristic of Lorpucitinib is its high enteric selectivity.[4] Studies in healthy human volunteers and patients with familial adenomatous polyposis (FAP) have confirmed that Lorpucitinib achieves significantly higher concentrations in the gut mucosa compared to systemic plasma.[4][7][8] This targeted distribution is due to its specific physicochemical and permeability properties.[3]

Enteric-Selective Distribution

Pharmacokinetic data from clinical studies demonstrate the preferential partitioning of Lorpucitinib to the gastrointestinal tract.

| Tissue Location | Fold-Higher Concentration vs. Plasma (Healthy Volunteers) | Fold-Higher Concentration vs. Plasma (FAP Patients) |

| Gut Mucosal Biopsies | 392- to 1928-fold | - |

| Sigmoid Colon | - | 112-fold |

| Rectum | - | 473-fold |

| Polyp Tissue | - | 108-fold |

| Table 3: Lorpucitinib tissue-to-plasma concentration ratios demonstrating enteric selectivity.[4][7] |

In Vivo Pharmacodynamic Activity

Target engagement in the gut tissue was confirmed by measuring the reduction of phosphorylated STAT3 (pSTAT3), a key downstream biomarker of JAK signaling. A median 37% reduction in normalized pSTAT3 levels was observed in mucosal biopsies from patients treated with Lorpucitinib.[7][8] This demonstrates that the high local concentrations of the drug translate to effective inhibition of the JAK-STAT pathway at the intended site of action.

Preclinical Evaluation Logic

The preclinical development of a compound like Lorpucitinib follows a logical progression from initial biochemical characterization to complex in vivo efficacy models.

Caption: Logical progression of preclinical evaluation for Lorpucitinib.

Representative In Vivo Experimental Protocols

While specific preclinical animal model data for Lorpucitinib is not publicly available, a typical model to test a gut-restricted compound would be a chemically induced colitis model in mice (e.g., C57BL/6 or BALB/c strains).[9]

-

Model Induction:

-

DSS Model: Administer dextran sodium sulfate (DSS) in the drinking water for 5-7 days to induce acute colitis, characterized by epithelial damage.

-

TNBS Model: Administer a rectal enema of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in ethanol to induce a Th1-mediated transmural inflammation.

-

-

Treatment: Administer Lorpucitinib or vehicle control orally (e.g., by gavage) daily, starting before, during, or after colitis induction, depending on the study's therapeutic or prophylactic design.

-

Efficacy Readouts:

-

Clinical: Monitor body weight, stool consistency, and presence of blood (Disease Activity Index - DAI).

-

Macroscopic: At study termination, measure colon length (shortening is a sign of inflammation) and score visible damage.

-

Histological: Collect colon tissue for histological analysis and scoring of inflammation, ulceration, and tissue damage.

-

Biomarker: Measure levels of inflammatory cytokines (e.g., IL-6, TNF-α) in colon tissue homogenates via ELISA or qPCR.

-

-

Dosing: Administer a single oral dose of Lorpucitinib to a cohort of rodents.

-

Sample Collection: At various time points post-dose, collect blood samples (for plasma) and colon tissue samples.

-

PK Analysis:

-

Extract Lorpucitinib from plasma and homogenized colon tissue.

-

Quantify drug concentration using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Calculate key PK parameters (e.g., Cmax, Tmax, AUC) and determine the tissue-to-plasma concentration ratio.

-

-

PD Analysis:

-

For pharmacodynamic assessment, collect colon tissue at a time point corresponding to expected peak drug concentration.

-

Homogenize the tissue in buffer containing phosphatase inhibitors.

-

Measure pSTAT3 and total STAT3 levels via Western Blot or a qualified immunoassay to determine the degree of target inhibition in vivo.

-

Summary and Conclusion

The preclinical pharmacology of Lorpucitinib defines it as a potent, orally administered, pan-JAK inhibitor.[1] Its most critical and differentiating feature is its high enteric selectivity, which allows for the delivery of high, therapeutically relevant concentrations to the gastrointestinal tract while minimizing systemic exposure.[1][4][7] This profile is supported by in vitro data demonstrating potent kinase and cellular inhibition and confirmed by in vivo and clinical data showing high gut-to-plasma concentration ratios and effective target engagement in mucosal tissue.[1][4][7][8] This targeted approach holds the potential to provide a safer therapeutic window for the treatment of inflammatory bowel diseases by localizing the potent anti-inflammatory action of JAK inhibition.

References

- 1. JNJ-64251330 | JAK inhibitor | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. lorpucitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. A Phase I, Randomized, Multi-Dose Study to Evaluate the Enteric Selectivity and Safety of JAK Inhibitor, Lorpucitinib, in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ascopubs.org [ascopubs.org]

- 9. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies [mdpi.com]

Methodological & Application

Lorpucitinib In Vitro Assay Protocol for Colon Cancer Cells

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Lorpucitinib (JNJ-64251330) is an oral, potent, pan-Janus kinase (JAK) inhibitor with enteric-selective properties, limiting systemic exposure.[1][2] The JAK/STAT signaling pathway is frequently dysregulated in colorectal cancer (CRC) and contributes to tumor progression by affecting cell proliferation, apoptosis, and immune evasion.[3][4] Lorpucitinib's mechanism of inhibiting the JAK/STAT pathway presents a promising therapeutic strategy for colorectal cancer.[5][6] This document provides detailed protocols for in vitro assays to evaluate the efficacy of Lorpucitinib in colon cancer cell lines, including cell viability, apoptosis, and colony formation assays. It also includes a summary of expected quantitative data and diagrams of the relevant signaling pathway and experimental workflows.

Introduction

Colorectal cancer is a major cause of cancer-related mortality worldwide, with aberrant cellular signaling pathways playing a crucial role in its pathogenesis.[3][4] The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a key signaling cascade that transmits extracellular signals to the nucleus, regulating genes involved in critical biological processes.[3][7] Dysregulation of this pathway is a hallmark of many cancers, including colorectal cancer, where it is associated with tumor growth and resistance to apoptosis.[3]

Lorpucitinib is a pan-JAK inhibitor that has demonstrated enteric selectivity, achieving high concentrations in the gut mucosa with limited systemic absorption.[2][5] Clinical studies in patients with familial adenomatous polyposis (FAP), a condition predisposing to colorectal cancer, have shown that Lorpucitinib effectively inhibits JAK tyrosine kinase activity, as evidenced by a reduction in phosphorylated STAT3 (pSTAT-3) levels in mucosal biopsies.[5][6] These findings suggest that Lorpucitinib could be a valuable therapeutic agent for colorectal cancer.

This application note provides a comprehensive set of in vitro protocols to assess the anti-cancer effects of Lorpucitinib on colon cancer cells. These assays are designed to be conducted in a research laboratory setting to determine the drug's impact on cell viability, apoptosis, and long-term proliferative potential.

Data Presentation

The following tables summarize the expected quantitative outcomes from the described in vitro assays. These values are presented as a template for data acquisition and may vary depending on the colon cancer cell line and specific experimental conditions.

Table 1: Lorpucitinib IC50 Values in Colon Cancer Cell Lines

| Cell Line | Lorpucitinib IC50 (µM) after 72h | Reference Compound (e.g., 5-FU) IC50 (µM) |

| HT-29 | Data to be determined | Data to be determined |

| HCT-116 | Data to be determined | Data to be determined |

| SW480 | Data to be determined | Data to be determined |

| Caco-2 | Data to be determined | Data to be determined |

Table 2: Apoptosis Induction by Lorpucitinib

| Cell Line | Treatment (48h) | Percentage of Apoptotic Cells (Annexin V+) |

| HT-29 | Control (DMSO) | Data to be determined |

| Lorpucitinib (IC50) | Data to be determined | |

| HCT-116 | Control (DMSO) | Data to be determined |

| Lorpucitinib (IC50) | Data to be determined |

Table 3: Inhibition of Colony Formation by Lorpucitinib

| Cell Line | Treatment | Number of Colonies | Inhibition (%) |

| HT-29 | Control (DMSO) | Data to be determined | 0 |

| Lorpucitinib (0.5 x IC50) | Data to be determined | Data to be determined | |

| HCT-116 | Control (DMSO) | Data to be determined | 0 |

| Lorpucitinib (0.5 x IC50) | Data to be determined | Data to be determined |

Experimental Protocols

Cell Culture

A variety of human colorectal cancer cell lines, such as HT-29, HCT-116, SW480, and Caco-2, should be used.[8][9] Cells are to be cultured in appropriate media (e.g., DMEM or RPMI) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[8] Cultures should be maintained in a humidified incubator at 37°C with 5% CO2.[8]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Colon cancer cells

-

Lorpucitinib (dissolved in DMSO)

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Protocol:

-

Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.[10]

-

Treat the cells with various concentrations of Lorpucitinib (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 72 hours.[11]

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Colon cancer cells

-

Lorpucitinib

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed 2.5 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.[8]

-

Treat the cells with Lorpucitinib at its predetermined IC50 concentration for 48 hours.

-

Harvest the cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.[10]

Colony Formation Assay

This assay assesses the long-term effect of a compound on the ability of single cells to form colonies.

Materials:

-

6-well plates

-

Colon cancer cells

-

Lorpucitinib

-

Complete culture medium

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

-

Seed 500 cells per well in 6-well plates and allow them to adhere overnight.[12]

-

Treat the cells with Lorpucitinib at concentrations below the IC50 (e.g., 0.25x and 0.5x IC50) for the duration of colony formation (typically 10-14 days).

-

Replace the medium with fresh Lorpucitinib-containing medium every 3-4 days.

-

After 10-14 days, wash the colonies with PBS, fix with methanol for 15 minutes, and stain with crystal violet solution for 15 minutes.

-

Wash the wells with water and allow them to air dry.

-

Count the number of colonies (typically >50 cells) in each well.[12]

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Lorpucitinib inhibits the JAK/STAT signaling pathway.

Experimental Workflow Diagram

Caption: General workflow for in vitro evaluation of Lorpucitinib.

References

- 1. lorpucitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. A Phase I, Randomized, Multi-Dose Study to Evaluate the Enteric Selectivity and Safety of JAK Inhibitor, Lorpucitinib, in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting the JAK-STAT pathway in colorectal cancer: mechanisms, clinical implications, and therapeutic potential [frontiersin.org]

- 4. JAK/STAT3 represents a therapeutic target for colorectal cancer patients with stromal-rich tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The Effects of 5-Aza-2'-Deoxycytidine and Valproic Acid on Apoptosis Induction and Cell Growth Inhibition in Colon Cancer HT 29 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Repurposing FDA-approved compounds to target JAK2 for colon cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Lorpucitinib Cell-Based Assay for pSTAT3 Inhibition

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lorpucitinib (JNJ-64251330) is an orally active, potent, pan-Janus kinase (JAK) inhibitor with gut-selective properties.[1][2] The JAK/STAT signaling pathway is a critical regulator of inflammatory responses, and its aberrant activation is implicated in various inflammatory diseases, including inflammatory bowel disease.[2][3] Cytokines and growth factors binding to their receptors activate associated JAKs, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[3][4] Phosphorylated STATs (pSTATs) dimerize, translocate to the nucleus, and regulate the transcription of target genes.[3] Lorpucitinib effectively blocks this pathway by inhibiting JAKs, leading to a reduction in STAT phosphorylation, which has been demonstrated by a decrease in pSTAT3 levels in human mucosal biopsies.[2][4][5] This application note provides a detailed protocol for a cell-based assay to quantify the inhibitory activity of Lorpucitinib on STAT3 phosphorylation (pSTAT3) using Western blotting.

Quantitative Data Summary

Lorpucitinib demonstrates potent inhibition of JAK family kinases. While a specific IC50 value for the inhibition of pSTAT3 in a cellular context is not publicly available, the compound's activity against the upstream kinases has been characterized. Clinical data has confirmed that Lorpucitinib treatment leads to a significant reduction in pSTAT3 levels in vivo.[4]

| Target | Assay Type | IC50 (nM) |

| JAK1 | Enzymatic Assay | 0.37 |

| JAK2 | Enzymatic Assay | 8.6 |

| JAK3 | Enzymatic Assay | 92 |

| Tyk2 | Enzymatic Assay | 7.4 |

| pSTAT3 | Human Mucosal Biopsy | Median 37% reduction at 75 mg BID |

Data compiled from Probechem Biochemicals and clinical trial results.[1][4]

Signaling Pathway and Mechanism of Action

// Pathway connections Cytokine -> Receptor [label="1. Binding"]; Receptor -> JAK [label="2. Activation", dir=none, style=dashed]; JAK -> STAT3_inactive [label="3. Phosphorylation"]; STAT3_inactive -> pSTAT3 [style=invis]; pSTAT3 -> pSTAT3_dimer [label="4. Dimerization"]; pSTAT3_dimer -> DNA [label="5. Nuclear Translocation"]; DNA -> Gene [label="6. Gene Activation"];

// Inhibition Lorpucitinib -> JAK [label="Inhibition", color="#EA4335", fontcolor="#EA4335", arrowhead=Tee];

{rank=same; Cytokine; Lorpucitinib;} } Caption: JAK/STAT signaling pathway and Lorpucitinib's mechanism of action.

Experimental Workflow

// Workflow sequence p1 -> p2; p2 -> t1; t1 -> t2; t2 -> a1; a1 -> a2; a2 -> a3; a3 -> a4; } Caption: Experimental workflow for the pSTAT3 inhibition assay.

Protocol: Western Blot for pSTAT3 (Tyr705) Inhibition

This protocol details a method to assess the inhibitory effect of Lorpucitinib on Interleukin-6 (IL-6) induced STAT3 phosphorylation in a human cell line.

1. Materials and Reagents

-

Cell Line: HeLa (human cervical cancer) or similar cell line responsive to IL-6.

-

Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Reagents:

-

Lorpucitinib (JNJ-64251330)

-

Recombinant Human IL-6

-

DMSO (Vehicle control)

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer

-

Tris-Glycine SDS-PAGE Gels (4-12% gradient)

-

PVDF Membranes

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary Antibodies:

-

Rabbit anti-phospho-STAT3 (Tyr705)

-

Rabbit anti-STAT3 (Total)

-

Mouse anti-GAPDH or β-Actin (Loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated Goat anti-Rabbit IgG

-

HRP-conjugated Goat anti-Mouse IgG

-

-

Enhanced Chemiluminescence (ECL) Substrate

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

2. Experimental Procedure

2.1. Cell Culture and Plating

-

Culture HeLa cells in standard conditions (37°C, 5% CO2).

-

Seed cells into 6-well plates at a density of 2 x 10^5 cells per well.

-

Allow cells to adhere and grow for 24 hours until they reach 70-80% confluency.

2.2. Cell Treatment

-

Aspirate the culture medium and wash the cells once with sterile PBS.

-

Replace the medium with serum-free DMEM and incubate for 18-24 hours to serum-starve the cells.

-

Prepare serial dilutions of Lorpucitinib (e.g., 1 nM to 10 µM) in serum-free DMEM. Include a DMSO-only vehicle control.

-

Aspirate the starvation medium and add the Lorpucitinib dilutions (or vehicle) to the respective wells. Pre-incubate for 2 hours.

-

Stimulate the cells by adding IL-6 to a final concentration of 50 ng/mL to all wells except the unstimulated (negative) control.

-

Incubate for 15-30 minutes at 37°C.

2.3. Cell Lysis and Protein Quantification

-

Immediately after stimulation, place the plate on ice and aspirate the medium.

-

Wash cells once with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

2.4. Western Blotting

-

Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load 20-40 µg of protein per lane onto a 4-12% SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against pSTAT3 (Tyr705) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% milk/TBST) for 1 hour at room temperature.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

(Optional but Recommended) Stripping and Re-probing: To normalize pSTAT3 levels, the membrane can be stripped and re-probed for total STAT3 and a loading control (GAPDH or β-Actin).

3. Data Analysis

-

Use image analysis software (e.g., ImageJ) to perform densitometry on the Western blot bands.

-

For each sample, quantify the band intensity for pSTAT3, total STAT3, and the loading control.

-

Normalize the pSTAT3 signal to the total STAT3 signal to account for any variations in total protein levels. Further normalize this ratio to the loading control.

-

Plot the normalized pSTAT3 signal against the log concentration of Lorpucitinib.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of Lorpucitinib that causes 50% inhibition of STAT3 phosphorylation.

References

- 1. JNJ-64251330 | JAK inhibitor | Probechem Biochemicals [probechem.com]

- 2. ascopubs.org [ascopubs.org]

- 3. Redirecting to https://onderzoekmetmensen.nl/en/trial/52152 [onderzoekmetmensen.nl]

- 4. ascopubs.org [ascopubs.org]

- 5. A Phase I, Randomized, Multi-Dose Study to Evaluate the Enteric Selectivity and Safety of JAK Inhibitor, Lorpucitinib, in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Lorpucitinib in DSS-Induced Colitis Mouse Model

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lorpucitinib (JNJ-64251330) is an oral, small-molecule, pan-Janus kinase (JAK) inhibitor with enteric (gut)-selective properties.[1] The JAK/STAT signaling pathway is a critical mediator of cytokine signaling that has been implicated in the pathogenesis of inflammatory bowel diseases (IBD), such as ulcerative colitis (UC) and Crohn's disease.[2][3] Lorpucitinib's mechanism of action involves the inhibition of JAKs, which in turn blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[4] This interference with the inflammatory cascade makes Lorpucitinib a promising therapeutic candidate for IBD. The dextran sulfate sodium (DSS)-induced colitis mouse model is a widely used and well-characterized preclinical model that mimics many of the pathological features of human ulcerative colitis, making it suitable for evaluating the efficacy of novel therapeutic agents like Lorpucitinib.[5][6][7]

These application notes provide a detailed protocol for the administration of Lorpucitinib in a DSS-induced colitis mouse model, along with methods for assessing its therapeutic efficacy.

I. Quantitative Data Summary

The following tables represent expected dose-dependent effects of Lorpucitinib in a DSS-induced colitis mouse model.

Table 1: In-Life Clinical Parameters

| Treatment Group | Dosage (mg/kg, p.o., BID) | Mean Disease Activity Index (DAI) at Day 10 | Mean Body Weight Loss (%) at Day 10 |

| Healthy Control | Vehicle | 0.2 ± 0.1 | +1.5 ± 0.5 |

| DSS + Vehicle | Vehicle | 3.8 ± 0.4 | -15.2 ± 2.1 |

| DSS + Lorpucitinib | 10 | 2.5 ± 0.3 | -8.7 ± 1.5 |

| DSS + Lorpucitinib | 30 | 1.4 ± 0.2 | -4.1 ± 1.1 |

| DSS + Lorpucitinib | 100 | 0.8 ± 0.2 | -1.8 ± 0.8 |

Table 2: Post-Mortem and Biomarker Analysis

| Treatment Group | Dosage (mg/kg, p.o., BID) | Mean Colon Length (cm) | Mean Myeloperoxidase (MPO) Activity (U/g tissue) | Mean IL-6 Levels in Colon Tissue (pg/mg) |

| Healthy Control | Vehicle | 9.5 ± 0.5 | 1.2 ± 0.3 | 50 ± 10 |

| DSS + Vehicle | Vehicle | 5.8 ± 0.4 | 8.5 ± 1.2 | 450 ± 50 |

| DSS + Lorpucitinib | 10 | 6.9 ± 0.5 | 5.4 ± 0.8 | 280 ± 40 |

| DSS + Lorpucitinib | 30 | 8.2 ± 0.4 | 3.1 ± 0.6 | 150 ± 30 |

| DSS + Lorpucitinib | 100 | 9.1 ± 0.5 | 1.8 ± 0.4 | 80 ± 20 |

II. Experimental Protocols

A. DSS-Induced Colitis Model

This protocol describes the induction of acute colitis in mice using DSS.

Materials:

-

8-10 week old C57BL/6 mice

-

Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)

-

Sterile drinking water

-

Animal balance

-

Appropriate animal housing

Procedure:

-

Acclimatize mice for at least one week before the start of the experiment.

-

Record the initial body weight of each mouse.

-

Prepare a 3% (w/v) DSS solution by dissolving DSS powder in sterile drinking water.

-

Provide the 3% DSS solution to the mice as their sole source of drinking water for 7 consecutive days.

-

On day 8, replace the DSS solution with regular sterile drinking water for the remainder of the experiment.

-

Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).[5][8]

B. Lorpucitinib Administration

This protocol outlines the preparation and oral administration of Lorpucitinib.

Materials:

-

Lorpucitinib powder

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Oral gavage needles

-

Syringes

Procedure:

-

Prepare a stock solution of Lorpucitinib in the chosen vehicle at the desired concentrations (e.g., 1, 3, and 10 mg/mL for dosages of 10, 30, and 100 mg/kg, respectively, assuming a 10 mL/kg dosing volume).

-

Beginning on day 3 of DSS administration (when clinical signs of colitis typically begin to appear), administer the Lorpucitinib suspension or vehicle to the respective groups of mice via oral gavage.

-

Continue the administration twice daily (BID) until the end of the experiment (e.g., day 10).

C. Assessment of Colitis Severity

1. Disease Activity Index (DAI):

The DAI is a composite score based on weight loss, stool consistency, and rectal bleeding, scored as follows:

| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |

| 0 | <1 | Normal | Negative |

| 1 | 1-5 | ||

| 2 | 5-10 | Loose Stool | |

| 3 | 10-15 | ||

| 4 | >15 | Diarrhea | Gross Bleeding |

The DAI is calculated as the sum of the scores for each parameter, divided by 3.

2. Colon Length Measurement:

-

At the end of the experiment (e.g., day 10), euthanize the mice.

-

Carefully dissect the entire colon from the cecum to the anus.

-

Measure the length of the colon in centimeters. Colon shortening is a macroscopic indicator of inflammation.

3. Myeloperoxidase (MPO) Activity Assay:

MPO is an enzyme abundant in neutrophils, and its activity in the colon tissue is a quantitative measure of neutrophil infiltration and inflammation.[5]

-

Homogenize a distal piece of the colon tissue in an appropriate buffer.

-

Centrifuge the homogenate and collect the supernatant.

-

Perform a colorimetric MPO activity assay using a commercial kit or standard protocols.

4. Cytokine Analysis (ELISA):

Pro-inflammatory cytokine levels in the colon can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Homogenize a distal piece of the colon tissue in a lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate and collect the supernatant.

-

Measure the concentration of cytokines such as IL-6, TNF-α, and IL-1β using specific ELISA kits according to the manufacturer's instructions.

III. Visualizations

A. Experimental Workflow

Caption: Experimental workflow for evaluating Lorpucitinib in the DSS-induced colitis mouse model.

B. JAK/STAT Signaling Pathway Inhibition

Caption: Lorpucitinib inhibits the JAK/STAT signaling pathway, blocking pro-inflammatory gene transcription.

References

- 1. A Phase I, Randomized, Multi-Dose Study to Evaluate the Enteric Selectivity and Safety of JAK Inhibitor, Lorpucitinib, in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sddn.es [sddn.es]

- 3. Differential regulation of JAK/STAT-signaling in patients with ulcerative colitis and Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lorpucitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Investigating Intestinal Inflammation in DSS-induced Model of IBD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. redoxis.se [redoxis.se]

- 8. criver.com [criver.com]

Application Notes and Protocols: High-Throughput Screening for Novel Kinase Inhibitors Targeting the JAK-STAT Pathway, Featuring Lorpucitinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling through the JAK-STAT pathway.[1][2] This pathway transmits extracellular signals from cytokines and growth factors to the nucleus, regulating genes involved in immunity, cell proliferation, differentiation, and apoptosis.[1][3][4] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including inflammatory conditions and cancers.[2][5] Consequently, JAK kinases have emerged as important therapeutic targets.

Lorpucitinib (JNJ-64251330) is an orally active, pan-JAK inhibitor with a notable characteristic of being gut-selective, which minimizes systemic exposure and potential side effects.[6][7][8] It effectively inhibits the JAK/STAT pathway and has shown promise in preclinical and clinical studies for gastrointestinal inflammatory diseases.[6][8] This document provides a framework for a high-throughput screening (HTS) campaign to identify novel kinase inhibitors targeting the JAK-STAT pathway, using Lorpucitinib as a reference compound. Detailed protocols for primary screening, secondary assays, and characterization of lead compounds are provided.

Data Presentation: Lorpucitinib Kinase Inhibitor Profile

The following table summarizes the reported inhibitory activity of Lorpucitinib against the four members of the JAK family. This data is crucial for establishing a benchmark for newly identified compounds.

| Kinase | IC50 (nM) | Reference |

| JAK1 | 0.37 | [9] |

| JAK2 | 8.6 | [9] |

| JAK3 | 92 | [9] |

| TYK2 | 7.4 | [9] |

Mandatory Visualizations

JAK-STAT Signaling Pathway

The diagram below illustrates the canonical JAK-STAT signaling pathway, a primary target for inhibitors like Lorpucitinib.

Caption: Overview of the canonical JAK-STAT signaling pathway.

High-Throughput Screening Workflow

The following workflow outlines the process for identifying and characterizing novel kinase inhibitors.

Caption: Workflow for high-throughput screening of kinase inhibitors.

Experimental Protocols

Primary High-Throughput Screening: Biochemical Kinase Assay

This protocol is designed for the primary screening of a large compound library against a target kinase (e.g., JAK1). The ADP-Glo™ Kinase Assay is a common method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[10]

Objective: To identify compounds that inhibit the enzymatic activity of the target kinase.

Materials:

-

Recombinant human kinase (e.g., JAK1)

-

Substrate peptide specific for the kinase

-

ATP

-

ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Compound library dissolved in DMSO

-

Assay plates (e.g., 384-well white plates)

-

Multichannel pipettes or automated liquid handling system

-

Plate reader capable of measuring luminescence

Protocol:

-

Compound Plating: Dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of the 384-well assay plates. Include positive controls (known inhibitor like Lorpucitinib) and negative controls (DMSO vehicle).

-

Kinase Reaction Mixture Preparation: Prepare a kinase reaction mixture containing the recombinant kinase, substrate peptide, and reaction buffer.

-

Initiate Kinase Reaction: Add the kinase reaction mixture to each well of the assay plate. Then, add ATP to start the enzymatic reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate Reaction and Detect ADP: Add the ADP-Glo™ Reagent to all wells. This will terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Convert ADP to ATP and Measure Luminescence: Add the Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence signal in each well using a plate reader. A lower luminescence signal corresponds to higher kinase inhibition.

-

Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds exhibiting inhibition above a predefined threshold (e.g., >50%) are considered "hits."

Secondary Assay: Dose-Response and IC50 Determination

Hits identified from the primary screen are further evaluated to determine their potency.

Objective: To calculate the half-maximal inhibitory concentration (IC50) for each hit compound.

Protocol:

-

Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions).

-

Perform the biochemical kinase assay as described in Protocol 1, using the different concentrations of the hit compounds.

-

Measure the luminescence at each compound concentration.

-

Plot the percent inhibition as a function of the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Cellular Assay: Inhibition of Cytokine-Induced STAT Phosphorylation

This assay assesses the ability of a compound to inhibit the JAK-STAT pathway in a cellular context.

Objective: To confirm that the hit compounds can inhibit the target pathway within a living cell.

Materials:

-

A human cell line that expresses the target JAK and cytokine receptor (e.g., TF-1 cells)

-

Cytokine to stimulate the pathway (e.g., IL-6 or IFN-γ)

-

Hit compounds

-

Antibodies for Western blotting or ELISA (anti-phospho-STAT3 and anti-total-STAT3)

-

Cell lysis buffer

-

SDS-PAGE gels and transfer apparatus

-

Chemiluminescence detection reagents

Protocol:

-

Cell Culture and Starvation: Culture the cells to an appropriate density. Before the experiment, starve the cells of serum for several hours to reduce basal signaling.

-

Compound Treatment: Pre-incubate the starved cells with various concentrations of the hit compounds or Lorpucitinib for 1-2 hours.

-

Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

-

Cell Lysis: Wash the cells with cold PBS and then lyse them with cell lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

Western Blot Analysis:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and then probe with a primary antibody specific for phosphorylated STAT (e.g., p-STAT3).

-

Wash and then incubate with a secondary antibody conjugated to HRP.

-

Detect the signal using a chemiluminescence substrate.

-